isopropyl [5-(N-ethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate
Overview
Description
Isopropyl [5-(N-ethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of isopropyl [5-(N-ethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate is not fully understood. However, it has been suggested that the compound may act on various neurotransmitter systems in the brain, including the GABAergic and serotonergic systems. It may also modulate the activity of various enzymes and proteins involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
Isopropyl [5-(N-ethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, increase antioxidant activity, and modulate neurotransmitter systems in the brain. It has also been found to have anticonvulsant effects and may improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using isopropyl [5-(N-ethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate in lab experiments is its potential therapeutic properties. It may be useful in studying the mechanisms of various neurological disorders and in developing new treatments for these conditions. However, one limitation is the lack of information on the long-term effects of the compound and its potential side effects.
Future Directions
There are several future directions for research on isopropyl [5-(N-ethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate. One direction is to further investigate its potential therapeutic properties in the treatment of neurological disorders. Another direction is to study its potential side effects and long-term effects. Additionally, further research may be needed to fully understand the compound's mechanism of action and its effects on various neurotransmitter systems in the brain. Finally, research may be needed to develop new synthesis methods for the compound that are more efficient and cost-effective.
In conclusion, isopropyl [5-(N-ethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate is a chemical compound that has shown potential therapeutic properties in scientific research studies. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's potential and develop new treatments for neurological disorders.
Scientific Research Applications
Isopropyl [5-(N-ethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate has been studied for its potential therapeutic properties in various scientific research studies. It has been found to exhibit anti-inflammatory, antioxidant, and anticonvulsant properties. It has also shown potential in the treatment of anxiety, depression, and neurodegenerative diseases.
properties
IUPAC Name |
propan-2-yl N-[11-[2-(ethylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-4-23-14-21(26)25-19-8-6-5-7-16(19)9-10-17-11-12-18(13-20(17)25)24-22(27)28-15(2)3/h5-8,11-13,15,23H,4,9-10,14H2,1-3H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOPIRNEXBHZCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carbamic acid, N-(10,11-dihydro-5-ethylaminoacetyl-3-dibenzo[b,f]azepinyl)-, isopropyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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